molecular formula C20H13N5 B2493860 2-(2H-benzo[d][1,2,3]triazol-2-yl)-4-phenylquinazoline CAS No. 701230-03-7

2-(2H-benzo[d][1,2,3]triazol-2-yl)-4-phenylquinazoline

Cat. No.: B2493860
CAS No.: 701230-03-7
M. Wt: 323.359
InChI Key: FUEKKKRYEHFNRK-UHFFFAOYSA-N
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Description

2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-phenylquinazoline is a synthetic heterocyclic compound designed for advanced pharmaceutical and biological research. This molecule integrates two privileged pharmacophores—a quinazoline scaffold and a benzotriazole unit—which are well-established in medicinal chemistry for their diverse biological activities. The quinazoline core is recognized for its significant role in drug discovery, with derivatives demonstrating a broad spectrum of pharmacological properties, including potent antibacterial activity against pathogenic Gram-positive and Gram-negative bacteria . Furthermore, quinazoline-based structures are investigated as kinase inhibitors for anticancer therapies and antimicrobial agents to address drug-resistant microorganisms . The benzotriazole moiety, often utilized in click chemistry and as a biomimetic, can enhance the compound's ability to interact with enzyme active sites and biological targets, such as acetylcholinesterase, which is relevant in neurodegenerative disease research . This reagent is particularly valuable for constructing novel molecular architectures and probing structure-activity relationships (SAR) in the development of new therapeutic agents. It is supplied strictly for laboratory research applications. Applications: This compound is suited for use in antimicrobial susceptibility assays, enzyme inhibition studies, cancer biology research, and as a key synthetic intermediate for the development of more complex, biologically active molecules. Notice: This product is for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(benzotriazol-2-yl)-4-phenylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N5/c1-2-8-14(9-3-1)19-15-10-4-5-11-16(15)21-20(22-19)25-23-17-12-6-7-13-18(17)24-25/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUEKKKRYEHFNRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)N4N=C5C=CC=CC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-benzo[d][1,2,3]triazol-2-yl)-4-phenylquinazoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzonitrile with phenyl isocyanate can form an intermediate, which upon further reaction with sodium azide and subsequent cyclization, yields the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-efficiency catalysts, continuous flow reactors, and automated purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2H-benzo[d][1,2,3]triazol-2-yl)-4-phenylquinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium azide, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines .

Mechanism of Action

The mechanism of action of 2-(2H-benzo[d][1,2,3]triazol-2-yl)-4-phenylquinazoline involves its interaction with specific molecular targets. In medicinal applications, it can bind to enzymes and receptors, inhibiting their activity and thereby exerting its therapeutic effects. The benzo[d][1,2,3]triazole moiety is known to enhance binding affinity to proteins, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

The compound’s activity and applications are influenced by:

  • Benzotriazole substituents : Electron-withdrawing or donating groups alter stability and interaction with biological targets.
  • Quinazoline modifications : Substitutions at position 4 (e.g., phenyl group) impact planarity, solubility, and binding affinity.
Table 1: Key Structural and Functional Comparisons
Compound Name Key Substituents/Modifications Primary Application Key Findings Reference ID
2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-phenylquinazoline (Target Compound) Quinazoline core; phenyl at position 4 Potential anticancer/antiviral Structural novelty may enhance DNA intercalation or enzyme inhibition
Bis(3-(2H-benzotriazol-2-yl)-2-(prop-2-yn-1-yloxy)-5-(2,4,4-TMP)phenyl)methane Propynyloxy; 2,4,4-trimethylpentyl (TMP) groups Anticancer (NEK7 inhibition) IC50: 8.2–12.7 µM against breast cancer cell lines (MCF-7, MDA-MB-231)
2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-butylphenol Di-tert-butyl phenol groups UV stabilization Enhanced photostability; λmax ~345 nm in polymer matrices
Quinconazole 3-(2,4-Dichlorophenyl)-1,2,4-triazol-1-yl Antifungal EC50: <1 ppm against fungal pathogens
5,6-Dichloro-2-phenyl-benzotriazole Chlorine atoms at positions 5 and 6 Antiviral (Orthohantavirus) EC50: 0.8–2.1 µM; low cytotoxicity (CC50 > 100 µM)
Bisoctrizole (6,6'-Methylenebis(2-(benzotriazol-2-yl)-4-(2,4,4-TMP)phenol)) Bis-benzotriazole; methylene bridge Broad-spectrum UV absorber Synergistic absorption in UVA/UVB range; used in sunscreens

Physicochemical Properties

  • Solubility : Bulky substituents (e.g., tert-butyl in ) increase hydrophobicity, whereas the quinazoline core may improve water solubility via hydrogen bonding.
  • Stability : Benzotriazole derivatives with alkyl groups (e.g., TMP in ) exhibit enhanced thermal and photochemical stability compared to unsubstituted analogues.
Table 2: Physicochemical Comparison
Property Target Compound 5,6-Dichloro-2-phenyl-benzotriazole Bisoctrizole
Molecular Weight (g/mol) ~318 (estimated) 299.7 658.9
LogP (Predicted) ~3.5 4.1 9.2
UV Absorption (nm) Not reported 280–310 280–360 (dual peak)
Melting Point (°C) Not reported 150–155 >200

Biological Activity

2-(2H-benzo[d][1,2,3]triazol-2-yl)-4-phenylquinazoline is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available research findings on the biological activities of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

The compound's molecular formula is C22H18N4C_{22}H_{18}N_4, with a molecular weight of approximately 358.41 g/mol. Its structure features a quinazoline core substituted with a benzo[d][1,2,3]triazole moiety and a phenyl group, which may contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of quinazoline compounds exhibit significant antimicrobial properties. For instance:

  • Inhibition Zones : Studies have reported that certain quinazoline derivatives show inhibition zones against various bacterial strains. For example, compounds with triazole moieties demonstrated inhibition zones ranging from 9 mm to 15 mm against Staphylococcus aureus and Escherichia coli .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for these compounds were reported between 65 mg/mL and 80 mg/mL against Candida albicans, indicating moderate efficacy compared to standard antibiotics like ampicillin .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

  • Cell Line Studies : In vitro tests using the HCT-116 colorectal cancer cell line revealed that certain derivatives exhibited cytotoxicity with IC50 values ranging from 1.184 µM to 9.379 µM. Notably, compounds such as 3c and 3e showed promising results compared to the reference drug cabozantinib .
  • Mechanism of Action : The dual inhibition of tyrosine kinases (VEGFR-2 and c-Met) was noted as a mechanism through which these compounds exert their anticancer effects. For instance, compound 3e demonstrated IC50 values of 83 nM and 48 nM against VEGFR-2 and c-Met respectively .

Structure-Activity Relationship (SAR)

The incorporation of various substituents on the quinazoline nucleus appears crucial for enhancing biological activity:

CompoundSubstituentInhibition Zone (mm)MIC (mg/mL)
13 Triazole965
14a Oxadiazole1270
14b Thiadiazole1375
15 OxazoleModerateVaries

This table summarizes the relationship between structural modifications and antimicrobial efficacy .

Study on Antimicrobial Efficacy

A recent study synthesized several quinazoline derivatives and assessed their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The findings indicated that modifications at specific positions on the quinazoline ring significantly influenced antibacterial potency, with some derivatives surpassing traditional antibiotics in effectiveness .

Study on Anticancer Properties

Another investigation focused on the cytotoxic effects of quinazoline derivatives on cancer cell lines. The results highlighted that compounds with specific functional groups not only inhibited cell proliferation but also induced apoptosis in cancer cells, suggesting their potential as therapeutic agents in oncology .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-(2H-benzo[d][1,2,3]triazol-2-yl)-4-phenylquinazoline?

The synthesis typically involves multi-step reactions, such as refluxing precursor compounds (e.g., substituted benzaldehydes or triazoles) in polar aprotic solvents like acetone or ethanol under acidic or basic conditions. For example, K₂CO₃ is often used as a base to facilitate nucleophilic substitutions, and reaction progress is monitored via TLC. Purification via silica gel column chromatography with hexane/DCM mixtures (8:2 v/v) yields the final product . Similar protocols for quinazoline derivatives highlight the importance of temperature control (reflux conditions) and catalyst selection (e.g., TBHP for oxidative steps) .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Critical techniques include:

  • ¹H/¹³C NMR : To confirm the integration and chemical environment of protons and carbons, particularly distinguishing aromatic signals from triazole/quinazoline moieties .
  • IR Spectroscopy : Identifies functional groups like C=N (1600–1650 cm⁻¹) and C-O (1200–1250 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : For unambiguous structural determination using programs like SHELXL, which refine atomic coordinates against diffraction data .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Based on analogous benzotriazole derivatives, precautions include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods to minimize inhalation of dust/aerosols (H335 risk).
  • Emergency Measures : Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion .

Advanced Research Questions

Q. How can computational modeling predict the biological activity and binding mechanisms of this compound?

Molecular docking (e.g., AutoDock Vina) and dynamics simulations (GROMACS) assess interactions with target proteins like NEK7 or PPAR receptors. For example, benzotriazole derivatives exhibit hydrophobic and hydrogen-bonding interactions with NEK2 (binding energy: −10.5 kJ/mol), correlating with experimental anticancer activity . Density Functional Theory (DFT) calculations further predict electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity .

Q. What strategies resolve discrepancies in crystallographic data during structural refinement?

Contradictions in diffraction data (e.g., twinning or disorder) are addressed using:

  • SHELXL Features : Restraints for bond lengths/angles, TWIN/BASF commands for twinned crystals, and PART instructions for disordered moieties .
  • Validation Tools : R-free values and electron density maps (e.g., Olex2) to ensure model accuracy.
  • High-Resolution Data : Synchrotron sources improve resolution (<1.0 Å) for ambiguous regions .

Q. How do solvent polarity and reaction kinetics influence the synthesis of this compound?

Solvent choice (e.g., DMSO vs. acetonitrile) impacts reaction rates and regioselectivity. Polar aprotic solvents stabilize transition states in SNAr reactions, while protic solvents (ethanol) favor condensation steps. Kinetic studies using HPLC or in situ IR spectroscopy reveal optimal reaction times (e.g., 14 hours for complete conversion in acetone) .

Q. What experimental approaches validate the compound's mechanism of action in biological systems?

  • In Vitro Assays : Dose-response curves (IC₅₀) against cancer cell lines (e.g., MCF-7, HeLa) .
  • BSA Binding Studies : Fluorescence quenching to assess protein interactions .
  • Gene Expression Profiling : qPCR or Western blotting to evaluate downstream targets (e.g., caspase-3 for apoptosis) .

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